molecular formula C13H14ClN3Si B11848549 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile CAS No. 89864-92-6

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B11848549
CAS No.: 89864-92-6
M. Wt: 275.81 g/mol
InChI Key: HRXYGHZIZVRDRO-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a carbonitrile group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile typically involves the reaction of 3-chlorobenzonitrile with trimethylsilylacetylene in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-1H-pyrazole-3-carbonitrile: Lacks the trimethylsilyl group but shares the chlorophenyl and carbonitrile groups.

    5-(Trimethylsilyl)-1H-pyrazole-3-carbonitrile: Lacks the chlorophenyl group but contains the trimethylsilyl and carbonitrile groups.

Uniqueness

4-(3-Chlorophenyl)-5-(trimethylsilyl)-1H-pyrazole-3-carbonitrile is unique due to the presence of both the chlorophenyl and trimethylsilyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

89864-92-6

Molecular Formula

C13H14ClN3Si

Molecular Weight

275.81 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-trimethylsilyl-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C13H14ClN3Si/c1-18(2,3)13-12(11(8-15)16-17-13)9-5-4-6-10(14)7-9/h4-7H,1-3H3,(H,16,17)

InChI Key

HRXYGHZIZVRDRO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=NN1)C#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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